molecular formula C10H12N2O2 B13032286 1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid

1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid

Cat. No.: B13032286
M. Wt: 192.21 g/mol
InChI Key: HFVMGLVKCAFVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid involves multiple steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the spirocyclopropane moiety. Common reagents used in these reactions include cyclopropane derivatives, indazole precursors, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid can be compared with other spiro compounds such as:

  • 3’-(trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[1,3-dioxolane-2,5’-indazole]
  • 1’,4’,6’,7’-Tetrahydrospiro[1,3-dioxolane-2,5’-indazole] These compounds share structural similarities but differ in their functional groups and specific applications. The unique spirocyclopropane moiety in 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid distinguishes it from other spiro compounds, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopropane]-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-9(14)8-6-5-10(3-4-10)2-1-7(6)11-12-8/h1-5H2,(H,11,12)(H,13,14)

InChI Key

HFVMGLVKCAFVKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC3=C1NN=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.